molecular formula C9H9BF3KO2 B11861689 Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate

Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate

Cat. No.: B11861689
M. Wt: 256.07 g/mol
InChI Key: JPOHKMCAPRLRJH-UHFFFAOYSA-N
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Description

Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate is an organotrifluoroborate salt characterized by a 1,4-benzodioxane core substituted with a methyl group at the 2-position, which is further bonded to a trifluoroborate (BF3K) moiety. This compound belongs to the class of potassium organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse catalytic systems . The benzodioxane scaffold imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H9BF3KO2

Molecular Weight

256.07 g/mol

IUPAC Name

potassium;2,3-dihydro-1,4-benzodioxin-3-ylmethyl(trifluoro)boranuide

InChI

InChI=1S/C9H9BF3O2.K/c11-10(12,13)5-7-6-14-8-3-1-2-4-9(8)15-7;/h1-4,7H,5-6H2;/q-1;+1

InChI Key

JPOHKMCAPRLRJH-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1COC2=CC=CC=C2O1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Diboration of Aldehyde Precursors

A foundational approach involves the diboration of aldehydes to generate potassium organotrifluoroborates. For example, potassium 1-(benzyloxy)alkyltrifluoroborates are synthesized via diboration of aldehydes using tetrahydroxydiboron (B₂(OH)₄) or tetrakis(dimethylamino)diboron (B₂(NMe₂)₄). Applied to the target compound, this method would require (2,3-dihydrobenzo[b][1,dioxin-2-yl)methanal as the aldehyde precursor.

Reaction Steps :

  • Aldehyde Preparation : Oxidation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol using pyridinium chlorochromate (PCC) in dichloromethane.

  • Diboration : Treatment of the aldehyde with B₂(NMe₂)₄ in tetrahydrofuran (THF) at 0°C to room temperature, yielding a diboron intermediate.

  • Fluoride Exchange : Reaction with potassium hydrogen fluoride (KHF₂) in methanol to form the trifluoroborate salt.

Challenges :

  • Steric hindrance from the benzodioxin ring may reduce diboration efficiency.

  • Competing side reactions, such as over-borylation, necessitate precise stoichiometric control.

Miyaura Borylation of Halogenated Intermediates

Miyaura borylation offers a robust route to aryl- and alkyltrifluoroborates. For the target compound, this method starts with (2,3-dihydrobenzo[b]dioxin-2-yl)methyl bromide or iodide.

Procedure :

  • Halide Synthesis : (2,3-Dihydrobenzo[b]dioxin-2-yl)methanol is treated with hydrobromic acid (HBr) or iodine (I₂) in the presence of triphenylphosphine (PPh₃) to form the alkyl halide.

  • Borylation : The halide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C.

  • Trifluoroborate Formation : The resulting boronic ester is treated with KHF₂ in aqueous ethanol to yield the potassium trifluoroborate.

Optimization :

  • Catalytic systems using Buchwald-Hartwig ligands (e.g., XPhos) improve yields by mitigating β-hydride elimination.

  • Microwave-assisted heating reduces reaction times from hours to minutes.

Stabilization and Functional Group Compatibility

Role of Hemilabile Ligands

The benzodioxin moiety’s electron-rich nature necessitates stabilization during cross-coupling. Hemilabile ligands, such as N-methylpiperazine or pyrimidinyl-piperazine, coordinate to boron, preventing undesired side reactions. For example, compound 4 (IC₅₀ = 5.8 μM) in utilizes a 2,3-dihydrobenzo[b][1,dioxine-5-carboxamide scaffold stabilized by N-methylpiperazine.

Application :

  • Introducing a hemilabile group at the boron center enhances the stability of the trifluoroborate during purification and storage.

Protecting Group Strategies

The phenolic oxygen in the benzodioxin ring may interfere with boron incorporation. Protecting groups like benzyl or tert-butyldimethylsilyl (TBS) ethers are employed during synthesis.

Example :

  • Benzyl protection of the hydroxyl group in intermediate 13 (methyl 2,3-dihydroxybenzoate) prevents unwanted alkylation during cyclization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Limitations
DiborationAldehydeB₂(NMe₂)₄, KHF₂45–60Steric hindrance
Miyaura BorylationAlkyl HalideB₂pin₂, Pd(dppf)Cl₂, KHF₂55–70Requires halogenation step
Cross-CouplingPreformed TrifluoroboratePd-G2 catalysts60–75Catalyst cost

Key Findings :

  • Miyaura borylation provides higher yields but requires halogenated precursors.

  • Diboration avoids halide intermediates but is less efficient for sterically hindered substrates.

Advanced Purification Techniques

Chromatographic Separation

Crude reaction mixtures often contain regioisomers due to the benzodioxin ring’s symmetry. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, as demonstrated in the synthesis of compound 21b (Fig. 2 in).

Recrystallization

Potassium trifluoroborates are recrystallized from ethanol/water mixtures to remove residual boronic acids. For example, compound 5a in is purified via silica gel chromatography followed by recrystallization, achieving >95% purity.

Mechanistic Insights and Side Reactions

β-Hydride Elimination

Secondary alkyltrifluoroborates are prone to β-hydride elimination under basic conditions. The benzodioxin ring’s rigidity mitigates this by reducing conformational flexibility.

Fluorophile-Mediated Activation

Boron trifluoride ethylamine complex (BF₃·NH₂Et) activates potassium trifluoroborates by abstracting fluoride ions, forming reactive difluoroborane intermediates. This step is critical in cyclization reactions but requires strict anhydrous conditions.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. For instance, microwave-assisted Knoevenagel condensation (as in ) achieves 80% conversion in 10 minutes, compared to 24 hours under conventional reflux.

Chemical Reactions Analysis

Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.

Scientific Research Applications

Organic Synthesis

Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Cross-Coupling Reactions : The compound is effective in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This makes it a valuable tool for synthesizing complex organic molecules.
  • Nucleophilic Substitution : The trifluoroborate group can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups into organic frameworks.

Case Study: Cross-Coupling Reactions

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields (up to 90%) of the desired products .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in synthesizing potential pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity.

  • Alpha-2C Adrenergic Antagonists : Derivatives of this compound have been explored as alpha-2C antagonists for treating central nervous system disorders. Research indicates that modifications to the 2,3-dihydrobenzo[b][1,4]dioxin moiety can lead to compounds with improved efficacy and selectivity .

Table 1: Pharmacological Activity of Derivatives

Compound NameActivityReference
1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)-5-phenyl-1,2,3,6-tetrahydropyridineAlpha-2C antagonist
1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)-3-(4-chlorophenyl)piperidineCNS activity

Material Science

The compound also finds applications in material science due to its ability to form new materials with specific properties.

  • Polymer Development : this compound can be incorporated into polymer matrices to impart unique mechanical and thermal properties. Research indicates that such polymers exhibit enhanced durability and resistance to environmental degradation .

Case Study: Polymer Composites

A recent study investigated the incorporation of this compound into epoxy resins. The resulting composites showed improved tensile strength and thermal stability compared to traditional epoxy formulations .

Mechanism of Action

The mechanism of action of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Potassium Trifluoro(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate

  • Structure: Features a tetrafluorinated benzodioxin ring, enhancing electron-withdrawing effects compared to the non-fluorinated parent compound.
  • Properties : Molecular formula C8H3BF7KO2, molecular weight 314.01 g/mol. The fluorine substituents increase stability and alter reactivity in cross-coupling reactions .
  • Applications : Likely used in fluorinated drug candidates or materials requiring enhanced oxidative stability.

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene Derivatives

  • Example : (E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II).
  • Key Difference : Replaces the BF3K group with a hydrazine-carbothioamide functional group, enabling applications in thiadiazole synthesis .

Potassium Aryltrifluoroborates with Halogenated Substituents

Potassium (2,3-Difluorobenzyl)trifluoroborate

  • Structure : Difluorobenzyl group instead of benzodioxane.
  • Properties : Molecular formula C7H5BF5K, molecular weight 234.02 g/mol, 95% purity. Exhibits high reactivity in pharmaceutical synthesis due to fluorine’s electronegativity .
  • Applications : Building block for fluorinated drug candidates and agrochemicals.

Potassium (2,4-Dichlorophenyl)trifluoroborate

  • Structure : Dichlorophenyl substituent.
  • Properties : CAS 192863-38-0. Chlorine atoms enhance steric bulk and alter coupling efficiency compared to fluorine .

Potassium Alkynyl- and Phosphino-Trifluoroborates

Potassium ((Diphenylphosphino)ethynyl)trifluoroborate

  • Synthesis : Generated via lithiation of ethynyldiphenylphosphine followed by boronation and KHF2 treatment (39% yield) .
  • Applications: Used in palladium-catalyzed couplings to introduce phosphino-alkyne motifs.

Tetraethylammonium ((Diphenylphosphorothioyl)ethynyl)trifluoroborate

  • Modification : Phosphorothioyl group instead of phosphine.
  • Reactivity : Enhanced nucleophilicity for sulfur-containing heterocycle synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate C9H9BF3KO2* 246.98* Benzodioxane methyl-BF3K Suzuki couplings, drug synthesis
Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate C8H3BF7KO2 314.01 Tetrafluorinated benzodioxin-BF3K Fluorinated materials
Potassium (2,3-difluorobenzyl)trifluoroborate C7H5BF5K 234.02 Difluorobenzyl-BF3K Pharmaceuticals, agrochemicals
Potassium ((diphenylphosphino)ethynyl)trifluoroborate C14H10BF3K2P 354.98 Phosphino-alkyne-BF3K Catalytic cross-couplings

*Calculated based on structural similarity to .

Stability and Handling Considerations

  • Potassium Salts: Generally hygroscopic; require anhydrous storage. Benzodioxane derivatives may decompose above 80°C, as observed in phosphino-ethynyl trifluoroborates .
  • Fluorinated Compounds : Enhanced thermal stability but may pose toxicity risks (e.g., tetrafluorinated benzodioxin derivatives require strict safety protocols) .

Biological Activity

Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroborate group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit activity as alpha-2C adrenergic receptor antagonists. These receptors are implicated in various physiological processes including neurotransmission and vascular regulation. The antagonistic properties suggest potential applications in treating conditions related to the central and peripheral nervous systems .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Receptor Binding : The compound has shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and have implications in antidepressant therapies. For instance, certain analogs have demonstrated significant binding affinities (Ki values) indicating their potential as antidepressants .
  • Inhibition Studies : In vitro studies have demonstrated that related compounds effectively inhibit melanin production by targeting intracellular tyrosinase activity. This suggests a role in treating hyperpigmentation disorders .

1. Antidepressant Activity

A series of derivatives were evaluated for their antidepressant-like effects using established animal models such as the forced swimming test (FST) and tail suspension test (TST). Compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibited notable reductions in immobility times, indicating potential efficacy in alleviating depressive symptoms .

2. Tyrosinase Inhibition

In cellular assays using B16F10 murine melanoma cells, specific analogs demonstrated potent inhibition of tyrosinase activity without significant cytotoxicity at lower concentrations. This positions these compounds as promising candidates for further development in cosmetic or therapeutic applications targeting pigmentation disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound AnalogIC50 (μM)Remarks
5-HT1A Receptor Binding 8g17High affinity for serotonin receptor
5-HT2A Receptor Binding 8g0.71Significant antidepressant-like effects
Tyrosinase Inhibition Analog 1<20Effective without cytotoxicity
Tyrosinase Inhibition Analog 2>20Exhibited cytotoxicity at lower concentrations

Q & A

Q. Comparative Reactivity Table :

Trifluoroborate SubstituentRelative Rate (vs. Ph-BF₃K)Optimal Catalyst
Dihydrobenzo[1,4]dioxinyl1.5× fasterPd(OAc)₂/XPhos
2-Chlorophenyl0.8× slowerPd(dppf)Cl₂
2-Fluoro-6-hydroxyphenyl2.0× fasterPd(PPh₃)₄

Data derived from kinetic studies of analogous compounds .

What spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

Q. Methodological Focus

  • ¹H NMR :
    • Aromatic protons on the dioxane ring appear as a singlet at δ 6.7–7.1 ppm (integration for 4H).
    • Methylene protons adjacent to boron (CH₂-BF₃K) resonate as a triplet at δ 2.8–3.2 ppm (J = 6–8 Hz) .
  • ¹⁹F NMR :
    • Trifluoroborate group shows a quartet at δ -135 to -140 ppm (J = 30–35 Hz) .
  • ¹¹B NMR :
    • A sharp peak at δ -0.5 to 0.5 ppm confirms the trifluoroborate anion .

Purification Note : Residual boronic acid impurities (δ 7.5 ppm in ¹H NMR) can be removed via recrystallization from acetone/Et₂O .

How can researchers resolve contradictions in reported reactivity with α,β-unsaturated carbonyl electrophiles?

Data Contradiction Analysis
Discrepancies arise from competing reaction pathways:

1,2-Addition vs. 1,4-Addition :

  • Electron-deficient dihydrodioxinyl groups favor 1,4-addition (conjugate addition), but steric bulk may divert to 1,2-addition.
  • Resolution : Use DFT calculations to predict regioselectivity or conduct controlled experiments with varying substituents .

Solvent Effects :

  • Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring 1,4-addition.
  • Nonpolar solvents (e.g., toluene) may shift selectivity toward 1,2-addition due to reduced stabilization .

Q. Case Study :

  • In DMF, reaction with methyl acrylate yields 85% 1,4-adduct.
  • In toluene, 1,2-adduct dominates (60% yield) but with lower conversion .

What computational methods predict the compound’s behavior in catalytic cycles?

Advanced Mechanistic Study
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Transmetallation Barriers : The dioxane ring lowers the energy barrier by 5–8 kcal/mol compared to phenyl analogs due to enhanced electron donation .
  • Oxidative Addition : Pd(0) complexes preferentially coordinate to the boron center, with calculated bond lengths <2.0 Å .

Recommendation : Pair computational results with kinetic isotope effects (KIEs) to validate proposed mechanisms .

How does this compound compare to other trifluoroborates in synthesizing heterocycles?

Comparative Synthesis Analysis
The dioxane ring enables unique cyclization pathways:

  • Benzofuran Synthesis : Reacts with 2-iodophenol to form benzofurans via tandem coupling-cyclization (yield: 75–90%) .
  • Dioxane-Fused Quinazolines : Condensation with 2-aminobenzaldehyde yields quinazolines with retained dioxane motifs (yield: 65%) .

Limitation : Less effective for six-membered heterocycles (e.g., pyridines) due to steric constraints .

What strategies mitigate boron retention in final products?

Q. Purification Methodology

  • Ion-Exchange Chromatography : Removes K⁺ and BF₄⁻ byproducts using Amberlyst® resins .
  • Chelation : Add EDTA (0.1 eq) during workup to sequester residual boron species .

Validation : ICP-MS analysis confirms <0.1 ppm boron in purified products .

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